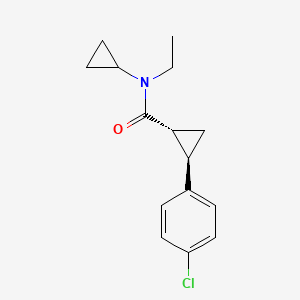![molecular formula C19H21FN2O B7337715 (3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337715.png)
(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide, also known as FPET, is a chemical compound that has recently gained significant attention in the field of scientific research. FPET is a pyrrolidine derivative that has been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs and therapies. In
作用机制
The precise mechanism of action of (3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. For example, this compound has been shown to modulate the activity of the dopamine system by increasing the release of dopamine and inhibiting its reuptake. This leads to an increase in dopamine signaling, which is believed to be responsible for many of the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by modulating the activity of pain receptors in the brain. In addition, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of (3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs and therapies. In addition, this compound has been shown to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be difficult to synthesize, and its effects can be difficult to measure in vivo.
未来方向
There are many potential future directions for the study of (3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide. For example, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and receptors in the brain. In addition, more studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective.
合成方法
(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroacetophenone with (R)-phenylglycinol in the presence of a Lewis acid catalyst. Alternatively, this compound can be synthesized using a one-pot method that involves the reaction of 4-fluoroacetophenone, (R)-phenylglycinol, and triethylamine in the presence of acetic anhydride. Both of these methods have been shown to yield high purity this compound with good yields.
科学研究应用
(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential use in the treatment of a variety of diseases and conditions. For example, this compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has been shown to be effective in the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to modulate the activity of the dopamine system in the brain.
属性
IUPAC Name |
(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13(14-7-9-16(20)10-8-14)22-11-17(18(12-22)19(21)23)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3,(H2,21,23)/t13?,17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUMSDXVZKGZFW-YMSDKTMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2CC(C(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)F)N2C[C@@H]([C@H](C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,4S)-N-[(3,5-dimethylphenyl)methylsulfonyl]-6-oxobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337634.png)
![(1S,2R,4R)-N-(6-methoxypyridin-3-yl)sulfonyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337638.png)
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]quinoline-3-carboxamide](/img/structure/B7337643.png)
![4-chloro-1-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7337655.png)
![methyl 1-[2-oxo-2-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]acetyl]piperidine-4-carboxylate](/img/structure/B7337663.png)
![7-bromo-4-[(1R,2R)-2-ethylcyclopropanecarbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7337678.png)
![(1S,6R)-N-[2-(4-bromopyrazol-1-yl)ethyl]bicyclo[4.1.0]heptan-2-amine](/img/structure/B7337681.png)
![[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7337687.png)
![(2R,3R)-N-[3-(methylcarbamoyl)phenyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7337692.png)
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[(2R,3R)-2-phenyloxolan-3-yl]methanone](/img/structure/B7337713.png)
![(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337719.png)
![4-[[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]methyl]pyridin-2-amine](/img/structure/B7337726.png)
![6,6-dimethyl-4-[(1S,2S)-2-phenylcyclopropanecarbonyl]-1-propan-2-ylpiperazin-2-one](/img/structure/B7337739.png)

